![molecular formula C28H29N3O3S B2691582 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-48-7](/img/no-structure.png)

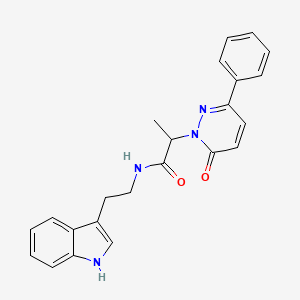

5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

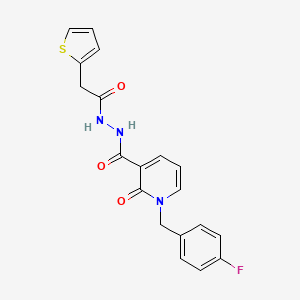

5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.

BenchChem offers high-quality 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Synthesis and Antioxidant Activity

A study by Ismaili et al. (2008) described the synthesis of new hexahydropyrimido[5,4-c]quinoline-2,5-diones and their antioxidant properties. The compounds were prepared from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates, demonstrating significant antioxidant activities through scavenging effects on DPPH and hydroxyl radicals (Ismaili et al., 2008).

Fused N,O-Heterocycles Synthesis

Kozlov et al. (2003) explored the condensation of tetrahydropyran-2,4-diones with 2-aminonaphthalene or 6-aminoquinoline, resulting in the formation of new N,O-heterocyclic systems. These compounds contain fused aza- and diazaphenanthrene moieties, showcasing the versatility of pyrimidines and quinolines in constructing complex heterocycles (Kozlov et al., 2003).

"On Water" Synthesis of Heterocyclic Ortho-Quinones

Rajesh et al. (2011) developed an L-proline-catalyzed, environmentally friendly "on water" protocol for synthesizing structurally complex heterocyclic ortho-quinones. This method efficiently generates multiple rings and bonds in a single operation, highlighting a green chemistry approach to synthesizing pyrimido[4,5-b]quinolines (Rajesh et al., 2011).

Potential Applications

Photodiode and Luminescent Properties

Elkanzi et al. (2020) described the synthesis of a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and its application in photodiode devices. The molecular, structural, and morphological characterizations indicate significant optical behavior, suggesting potential use in organic electroluminescent media (Elkanzi et al., 2020).

Microwave-Assisted Synthesis for EL Media

Tu et al. (2009) reported a microwave-assisted synthesis method for creating unusual fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives. These compounds exhibit good luminescent properties, potentially serving as organic electroluminescent (EL) media (Tu et al., 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the synthesis of the tetrahydropyrimidoquinoline core followed by the introduction of the benzyloxy and ethylthio substituents.", "Starting Materials": [ "2,4-dimethyl-3-nitropyridine", "ethyl 2-bromoacetate", "4-(benzyloxy)aniline", "sodium hydride", "ethyl mercaptan", "acetic anhydride", "sodium acetate", "triethylamine", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Reduction of 2,4-dimethyl-3-nitropyridine with sodium hydride in the presence of ethyl mercaptan to yield 2-ethylthio-4,8-dimethyl-3-nitropyrido[2,3-d]pyrimidine", "Step 2: Reaction of 2-ethylthio-4,8-dimethyl-3-nitropyrido[2,3-d]pyrimidine with ethyl 2-bromoacetate in the presence of sodium acetate and triethylamine to yield 2-(ethylthio)-4,8-dimethyl-3-nitropyrido[2,3-d]pyrimidine-5-carboxylate", "Step 3: Reduction of 2-(ethylthio)-4,8-dimethyl-3-nitropyrido[2,3-d]pyrimidine-5-carboxylate with palladium on carbon and hydrogen gas to yield 2-(ethylthio)-4,8-dimethyl-3-amino-5H-pyrido[2,3-d]pyrimidine-5-carboxylate", "Step 4: Reaction of 2-(ethylthio)-4,8-dimethyl-3-amino-5H-pyrido[2,3-d]pyrimidine-5-carboxylate with 4-(benzyloxy)aniline in the presence of acetic anhydride and triethylamine to yield 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" ] } | |

CAS-Nummer |

537044-48-7 |

Produktname |

5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |

Molekularformel |

C28H29N3O3S |

Molekulargewicht |

487.62 |

IUPAC-Name |

2-ethylsulfanyl-8,8-dimethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

InChI |

InChI=1S/C28H29N3O3S/c1-4-35-27-30-25-24(26(33)31-27)22(23-20(29-25)14-28(2,3)15-21(23)32)18-10-12-19(13-11-18)34-16-17-8-6-5-7-9-17/h5-13,22H,4,14-16H2,1-3H3,(H2,29,30,31,33) |

InChI-Schlüssel |

VJPOJBQQMFOQFB-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)N1 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2691505.png)

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2691509.png)

![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)

![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2691516.png)

![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide](/img/structure/B2691521.png)

![N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide](/img/structure/B2691522.png)